Comprehensive Physicochemical and Synthetic Profiling of 2-(1-Vinylcyclopropyl)acetic Acid
Comprehensive Physicochemical and Synthetic Profiling of 2-(1-Vinylcyclopropyl)acetic Acid
Executive Summary
As modern drug discovery pivots toward structurally rigidified aliphatic scaffolds to improve pharmacokinetic profiles, cyclopropane derivatives have emerged as privileged motifs. 2-(1-Vinylcyclopropyl)acetic acid represents a highly versatile, bifunctional building block[1]. By integrating a conformationally restricting cyclopropane ring, a reactive vinyl handle, and an acetic acid moiety, this compound serves as a critical intermediate in the synthesis of peptidomimetics, macrocyclic inhibitors, and novel amino acid analogs[2]. This technical guide details its physicochemical properties, mechanistic utility, and field-validated synthetic workflows.
Physicochemical Profiling
Understanding the baseline properties of 2-(1-vinylcyclopropyl)acetic acid is essential for downstream reaction optimization and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction. The cyclopropane ring introduces significant s-character to its C-C bonds, slightly increasing the acidity of adjacent protons and altering the local steric environment compared to acyclic analogs.
Table 1: Physicochemical Properties of 2-(1-Vinylcyclopropyl)acetic Acid
| Property | Value / Description |
| IUPAC Name | 2-(1-vinylcyclopropyl)acetic acid |
| CAS Registry Number | 2091588-79-1[1] |
| Molecular Formula | C7H10O2[1] |
| Molecular Weight | 126.15 g/mol [1] |
| LogP (Predicted) | ~1.35 (Optimal for aqueous/organic partitioning) |
| Topological Polar Surface Area (TPSA) | 37.30 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Structural and Mechanistic Insights
The architectural brilliance of 2-(1-vinylcyclopropyl)acetic acid lies in its trifunctional nature. As an application scientist, I leverage these three pillars to design robust synthetic routes:
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Conformational Restriction : The cyclopropane ring locks the spatial arrangement of the acetic acid side chain. In peptidomimetic design, this restriction reduces the entropic penalty upon target binding, frequently leading to enhanced binding affinity.
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Orthogonal Reactivity (Vinyl Group) : The terminal olefin is primed for transition-metal-catalyzed cross-coupling (e.g., Heck reactions) or ring-closing metathesis (RCM). This is particularly useful in generating macrocyclic scaffolds, a strategy famously employed in the development of Hepatitis C virus (HCV) protease inhibitors[2].
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Amidation/Esterification Handle : The acetic acid tail provides a standard vector for peptide coupling, allowing seamless integration into solid-phase peptide synthesis (SPPS) workflows.
Figure 1: Functional utility of the trifunctional scaffold in rational drug design.
Synthetic Methodologies
Synthesizing 2-(1-vinylcyclopropyl)acetic acid requires precise control over the cyclopropane ring, which is susceptible to ring-opening under harsh acidic or radical conditions[3]. The most reliable route involves the homologation of 1-vinylcyclopropanecarboxylic acid.
The workflow proceeds via the reduction of the carboxylic acid to (1-vinylcyclopropyl)methanol, followed by activation of the alcohol, cyanation, and subsequent hydrolysis[4].
Figure 2: Step-by-step synthetic workflow for 2-(1-vinylcyclopropyl)acetic acid.
Experimental Protocols
The following methodology incorporates internal checkpoints to ensure the integrity of the highly strained vinylcyclopropane system. Every step is designed as a self-validating system.
Protocol: Synthesis via Nitrile Homologation
Step 1: Reduction to (1-Vinylcyclopropyl)methanol
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Procedure : Suspend LiAlH₄ (1.2 eq) in anhydrous THF at 0 °C under N₂. Slowly add a solution of 1-vinylcyclopropanecarboxylic acid (1.0 eq) in THF.
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Causality : The slow addition at 0 °C prevents thermal runaway and potential over-reduction or isomerization of the vinyl group.
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Validation : Quench with Fieser's method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O). The formation of a granular white precipitate confirms successful quenching. TLC should show complete consumption of the starting material.
Step 2: Activation to 1-(Bromomethyl)-1-vinylcyclopropane
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Procedure : To a stirred solution of (1-vinylcyclopropyl)methanol (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.2 eq), followed by Methanesulfonyl chloride (MsCl, 1.2 eq). After 15 minutes, add LiBr (5.0 eq) and stir for 30 minutes[4].
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Causality : Forming the mesylate in situ and immediately displacing it with bromide (via LiBr) prevents the isolation of the potentially unstable mesylate[4]. The low temperature (-78 °C) suppresses cyclopropylmethyl-homoallyl rearrangement, preserving the strained ring system[3].
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Validation : GC-MS analysis of an aliquot should reveal the mass of the brominated product without ring-opened isomers.
Step 3: Cyanation and Hydrolysis
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Procedure : Dissolve the crude bromide in DMF. Add NaCN (1.5 eq) and stir at room temperature for 12 hours. Extract the resulting 2-(1-vinylcyclopropyl)acetonitrile with Et₂O.
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Hydrolysis : Reflux the nitrile intermediate in a 1:1 mixture of 2M NaOH and Ethanol for 24 hours. Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc.
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Causality : Basic hydrolysis is strictly preferred over acidic hydrolysis to prevent acid-catalyzed hydration of the vinyl group or electrophilic cleavage of the cyclopropane ring.
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Validation : ¹H NMR (CDCl₃) of the final product must show the characteristic vinyl protons (multiplets at ~5.0-6.0 ppm) and the intact cyclopropane protons (multiplets at ~0.6-1.0 ppm), alongside a broad singlet for the carboxylic acid OH (~11.0 ppm).
References
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AiFChem. "2-(1-Vinylcyclopropyl)acetic acid - 2091588-79-1". AiFChem Database. 1
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Chemical Reviews. "Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids". ACS Publications. 2
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MathNet.ru. "Synthesis, Structure and Facile Rearrangement of a (Bromomethy1ene)-cyclopropane-Dichloroketene Adduct". Mendeleev Communications. 3
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Peking University. "Supporting Information: Nickel-Catalyzed 1,2-Carboamination of Alkenyl Alcohols". ChemRxiv / PKU. 4
